molecular formula C10H6BrF B1338624 1-Bromo-5-fluoronaphthalene CAS No. 315-56-0

1-Bromo-5-fluoronaphthalene

Cat. No.: B1338624
CAS No.: 315-56-0
M. Wt: 225.06 g/mol
InChI Key: ZYBZDDMAAQTLEV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a fluorine atom at the fifth position.

Biochemical Analysis

Biochemical Properties

1-Bromo-5-fluoronaphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biochemical activity, as the formation of reactive intermediates can lead to various biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall biochemical effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in metabolism and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoronaphthalene can be synthesized through several methods. One common method involves the reaction of 5-bromonaphthalen-1-amine with pyridine hydrogen fluoride and sodium nitrite. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 60°C. The mixture is then stirred and heated, followed by extraction and purification to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-Bromo-5-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted naphthalene derivatives.

    Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Bromine, chlorine, iodine.

Major Products:

Scientific Research Applications

1-Bromo-5-fluoronaphthalene has several applications in scientific research:

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Comparison with Similar Compounds

1-Bromo-5-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

    1-Bromo-4-fluoronaphthalene: Similar in structure but with the fluorine atom at the fourth position.

    1-Chloro-5-fluoronaphthalene: Contains a chlorine atom instead of bromine.

    1-Iodo-5-fluoronaphthalene: Contains an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-bromo-5-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBZDDMAAQTLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504195
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-56-0
Record name 1-Bromo-5-fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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